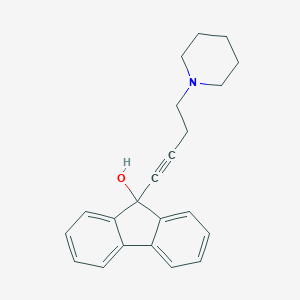![molecular formula C19H14N2O6S B398492 4-nitro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzenesulfonamide CAS No. 351442-20-1](/img/structure/B398492.png)
4-nitro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-nitro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzenesulfonamide is a complex organic compound that features a dibenzofuran ring system. Dibenzofuran derivatives are known for their wide range of biological activities, making them valuable in various fields of scientific research .
Méthodes De Préparation
The synthesis of 4-nitro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzenesulfonamide typically involves the reaction of 2-methoxydibenzofuran with 4-nitrobenzenesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
4-nitro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different sulfonamide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common reagents used in these reactions include hydrogenation catalysts for reduction and halogenating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-nitro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound has been studied for its potential cytotoxic activity against cancer cell lines.
Industry: It may be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-nitro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzenesulfonamide involves its interaction with molecular targets such as enzymes. For example, it has been shown to inhibit cathepsin enzymes, which play a role in protein degradation within cells . The compound’s structure allows it to bind to the active site of these enzymes, blocking their activity and leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
4-nitro-N-(2-methoxydibenzo[b,d]furan-3-yl)benzenesulfonamide can be compared to other dibenzofuran derivatives, such as:
N-(2-methoxydibenzofuran-3-yl)-2-aryloxyacetamide: Known for its cytotoxic activity against cancer cell lines.
8-methoxypsoralen: Used in the treatment of skin diseases like psoriasis.
Angelicin: Another benzofuran derivative with biological activity.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Numéro CAS |
351442-20-1 |
|---|---|
Formule moléculaire |
C19H14N2O6S |
Poids moléculaire |
398.4g/mol |
Nom IUPAC |
N-(2-methoxydibenzofuran-3-yl)-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C19H14N2O6S/c1-26-19-10-15-14-4-2-3-5-17(14)27-18(15)11-16(19)20-28(24,25)13-8-6-12(7-9-13)21(22)23/h2-11,20H,1H3 |
Clé InChI |
DOKFYALGHJFBTA-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
SMILES canonique |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{4-[(5-ETHYL-1,3,4-THIADIAZOL-2-YL)SULFAMOYL]PHENYL}-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE](/img/structure/B398409.png)
![4-[bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B398410.png)



![9-[4-(Dimethylamino)but-1-ynyl]fluoren-9-ol](/img/structure/B398419.png)


![2-Oxo-2-phenylethyl phenyl[(trifluoroacetyl)amino]acetate](/img/structure/B398424.png)
![N-[4-(benzhydryloxy)-2-butynyl]-N,N-diethylamine](/img/structure/B398425.png)
![4-{4-[(2-chlorobenzyl)oxy]benzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B398427.png)
![5-benzyl-3-methyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B398428.png)


